REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].[CH2:12]1[O:15][CH:13]1[CH3:14]>C1(C)C=CC=CC=1>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].[CH3:14][CH2:13][O:15][CH2:12][CH3:1] |f:3.4|
|
Name
|
|
Quantity
|
1434.05 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
1445 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2310.86 g
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
stirred tank pressure vessel with nitrogen inlet
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a clean, dry
|
Type
|
CUSTOM
|
Details
|
The vessel is purged with nitrogen
|
Type
|
ADDITION
|
Details
|
a catalytic amount (4.97 g) of BF3/Etherate Solution is charged
|
Type
|
CUSTOM
|
Details
|
to react for an additional 3 hours after which the temperature
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
is raised to 150° C.
|
Type
|
DISTILLATION
|
Details
|
the toluene is distilled off under nitrogen
|
Type
|
CUSTOM
|
Details
|
sparge
|
Type
|
DISTILLATION
|
Details
|
After the distillation of Toluene
|
Type
|
TEMPERATURE
|
Details
|
the temperature is cooled to 110° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |